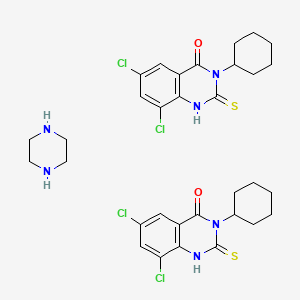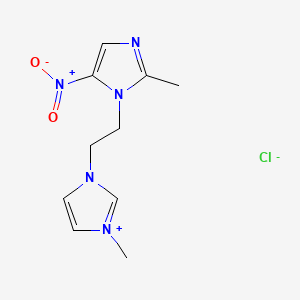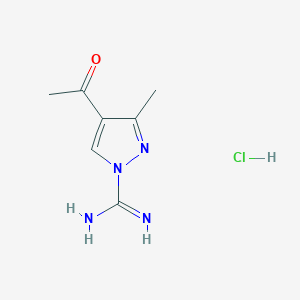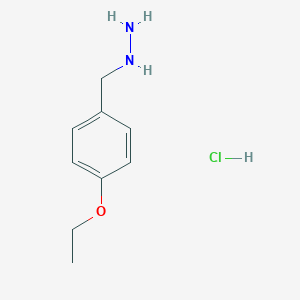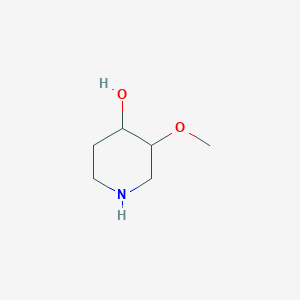
3-Methoxypiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypiperidin-4-ol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxypiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of advanced catalytic systems to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxypiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Aplicaciones Científicas De Investigación
3-Methoxypiperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxypiperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound of 3-Methoxypiperidin-4-ol, widely used in organic synthesis.
4-Hydroxypiperidine: A similar compound with a hydroxyl group at the 4-position.
3-Methoxypyridine: A related compound with a methoxy group on a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3-methoxypiperidin-4-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-4-7-3-2-5(6)8/h5-8H,2-4H2,1H3 |
Clave InChI |
VVUKGQALKPXNMA-UHFFFAOYSA-N |
SMILES canónico |
COC1CNCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


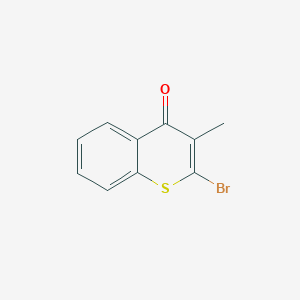
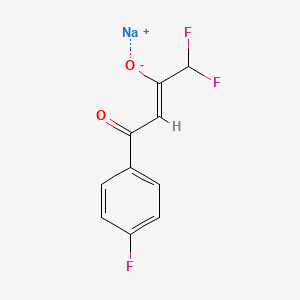
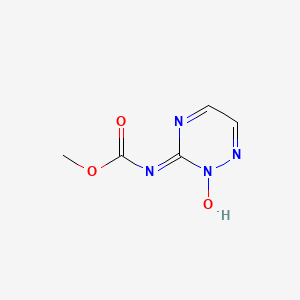
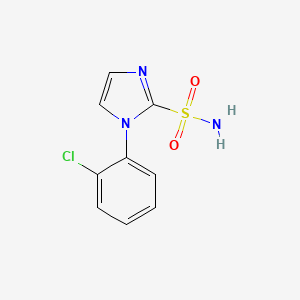

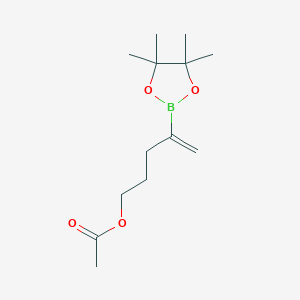



![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
